1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Brand Name: Vulcanchem
CAS No.: 1461705-54-3
VCID: VC2587373
InChI: InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3
SMILES: CC(C)N1C2=C(CCCC2N)C=N1
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

CAS No.: 1461705-54-3

VCID: VC2587373

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine - 1461705-54-3

Description

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry due to their biological activity. This specific compound features a tetrahydroindazole core with an isopropyl group attached at the nitrogen atom and an amine functional group at the 7th position.

Molecular Characteristics

The molecular formula of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is C10H17N3C_{10}H_{17}N_3, with a molecular weight of approximately 179.27 g/mol. Its structure includes:

  • A bicyclic framework (indazole ring system) with partial saturation.

  • An isopropyl substituent at the nitrogen atom.

  • A primary amine group at the 7th position.

Computed Descriptors

The compound can be represented using various chemical descriptors:

  • IUPAC Name: 1-(propan-2-yl)-4,5,6,7-tetrahydroindazol-7-amine.

  • SMILES Notation: CC(C)N1C2=C(CC(CC2)N)C=N1.

  • InChI Key: KNDBPZIJROVYSI-UHFFFAOYSA-N.

General Synthesis

The synthesis of this compound typically involves:

  • Cyclization reactions to form the indazole core.

  • Functionalization steps to introduce the isopropyl group and amine functionality.

Related Compounds

Several derivatives of tetrahydroindazoles have been synthesized for pharmaceutical research. For instance:

  • Substituted indazoles with hydroxyl or methyl groups have demonstrated potential in anticancer and anti-inflammatory studies.

Pharmacological Potential

Indazole derivatives are widely studied for their therapeutic properties, including:

  • Anticancer Activity: Many indazole-based compounds exhibit cytotoxic effects on tumor cells by inhibiting specific enzymes or signaling pathways.

  • Anti-inflammatory Properties: Some derivatives act as inhibitors of enzymes like cyclooxygenase or lipoxygenase.

Drug Development

The structural features of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine make it a candidate for further optimization in drug design due to its:

  • Hydrogen bonding potential (via the amine group).

  • Lipophilicity (due to the isopropyl group).

Computational Insights

Drug-likeness evaluations using tools like SwissADME suggest that compounds with similar structures fulfill criteria for oral bioavailability and metabolic stability.

CAS No. 1461705-54-3
Product Name 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine
Standard InChI InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3
Standard InChIKey XFLWPCIOEPSIQB-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(CCCC2N)C=N1
Canonical SMILES CC(C)N1C2=C(CCCC2N)C=N1
PubChem Compound 75480938
Last Modified Aug 16 2023

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